molecular formula C14H20O B607983 Cipepofol CAS No. 1637741-58-2

Cipepofol

Cat. No.: B607983
CAS No.: 1637741-58-2
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HSK-3486 is synthesized through a series of chemical reactions involving the substitution of phenol derivatives. The synthetic route typically involves the alkylation of phenol with appropriate alkyl halides under controlled conditions. The reaction conditions include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, HSK-3486 is produced in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

HSK-3486 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenol derivatives and their oxidized or reduced forms .

Scientific Research Applications

Comparison with Similar Compounds

HSK-3486 is often compared to propofol, another widely used general anesthetic. While both compounds act on gamma-aminobutyric acid type A receptors, HSK-3486 has several advantages:

Similar Compounds

Biological Activity

Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.

This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:

  • Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.
  • Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:

  • Phase I : Rapid distribution with a half-life of 2-10 minutes.
  • Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.
  • Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .

This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.

Comparative Studies

Several studies have compared this compound to propofol regarding efficacy and safety:

  • A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .
  • In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .

Case Study 2: Oncological Procedures

A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .

Properties

CAS No.

1637741-58-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI Key

BMEARIQHWSVDBS-SNVBAGLBSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Isomeric SMILES

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HSK3486;  HSK-3486;  HSK 3486.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipepofol
Reactant of Route 2
Cipepofol
Reactant of Route 3
Cipepofol
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Cipepofol
Reactant of Route 5
Cipepofol
Reactant of Route 6
Cipepofol

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